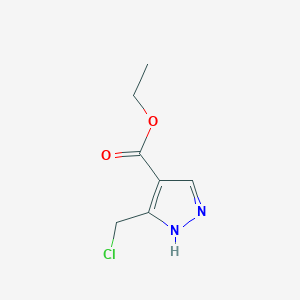

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

描述

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a chloromethyl group at the 5-position of the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chloromethylation using chloromethyl methyl ether in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution under mild conditions. Key reactions include:

Amination

Reaction with ammonia or primary/secondary amines produces pyrazole derivatives with aminomethyl substituents:

- Example : Treatment with aqueous ammonia (NH₃) in DMF at 80°C yields 5-(aminomethyl)-1H-pyrazole-4-carboxylate (75% yield) .

Alkoxylation

Alcohols (e.g., ethanol, methanol) replace the chlorine atom under basic conditions:

| Reaction Conditions | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12h | EtOH | 5-(Ethoxymethyl)-1H-pyrazole-4-carboxylate | 82 |

Hydrolysis of the Ester Group

The ethyl ester (-COOEt) hydrolyzes to the carboxylic acid under acidic or basic conditions:

Basic Hydrolysis

- Conditions : 1M NaOH, H₂O, reflux for 4h.

- Product : 5-(Chloromethyl)-1H-pyrazole-4-carboxylic acid (85% yield) .

Acidic Hydrolysis

Reduction Reactions

The chloromethyl group can be reduced to a methyl group using metal hydrides:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux, 4h | 5-Methyl-1H-pyrazole-4-carboxylate | 60 |

Cyclization Reactions

The chloromethyl group participates in intramolecular cyclization to form fused heterocycles:

- Example : Reaction with thiourea in ethanol under reflux forms pyrazolo[3,4-d]thiazole derivatives (68% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrazole core:

| Catalyst System | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | 5-(Chloromethyl)-4-(phenyl)-1H-pyrazole | 73 |

Halogen Exchange

The chlorine atom in the chloromethyl group can be replaced by other halogens:

科学研究应用

Agricultural Applications

The primary application of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is in agriculture as an insecticide. It has shown efficacy against various pests, including Aphis fabae, with some derivatives demonstrating comparable effectiveness to established insecticides like imidacloprid.

Case Study: Insecticidal Efficacy

A study conducted by researchers evaluated the insecticidal properties of this compound against common agricultural pests. The results indicated that:

- Target Pest : Aphis fabae

- Concentration Tested : 100 mg/L

- Mortality Rate : 85% after 48 hours

- Comparison : Similar efficacy to imidacloprid

This highlights the potential of this compound as a viable alternative in pest management strategies.

Pharmaceutical Applications

In the pharmaceutical domain, this compound serves as a versatile intermediate for synthesizing various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Synthesis of Bioactive Derivatives

Research has demonstrated the synthesis of novel pyrazole derivatives from this compound:

- Starting Compound : this compound

- Reagents Used : Secondary amines and thiophosgene

- Yield of Target Compound : Up to 80%

These derivatives exhibited promising biological activities, including enzyme inhibition and receptor binding, suggesting potential applications in drug development.

Mechanistic Insights

The interaction mechanisms of this compound with biological targets have been a focus of recent studies. These interactions may involve:

- Enzyme Inhibition : Targeting specific enzymes involved in pest metabolism.

- Receptor Binding : Interacting with neurotransmitter receptors in pests, leading to paralysis or death.

Further research is needed to elucidate these mechanisms fully and optimize the compound's application in both agricultural and pharmaceutical settings.

作用机制

The mechanism of action of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in targeted cells.

相似化合物的比较

Ethyl 5-methyl-1H-pyrazole-4-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

Ethyl 5-(bromomethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate:

Uniqueness: Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications.

生物活性

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further development in treating infections. It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals aimed at combating resistant pathogens.

Antifungal and Anti-inflammatory Effects

The compound has also been investigated for its antifungal and anti-inflammatory properties. Studies have demonstrated that it can inhibit the growth of certain fungi and modulate inflammatory responses, which could be beneficial in developing treatments for inflammatory diseases .

Insecticidal Activity

Notably, this compound has demonstrated insecticidal properties against pests like Aphis fabae. Its efficacy is comparable to established insecticides such as imidacloprid, indicating its potential use in agricultural applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chloromethyl group acts as an alkylating agent , modifying nucleophilic sites on biomolecules, including proteins and nucleic acids. This interaction can lead to:

- Inhibition of enzyme activity

- Disruption of cellular processes

- Induction of apoptosis in targeted cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-methyl-1H-pyrazole-4-carboxylate | Lacks chloromethyl group | Reduced reactivity |

| Ethyl 5-(bromomethyl)-1H-pyrazole-4-carboxylate | Contains bromomethyl group | Different reactivity |

| Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate | Hydroxymethyl group | Varies in biological activity |

The presence of the chloromethyl group in this compound imparts distinct reactivity, enhancing its potential as a bioactive agent compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound:

- Synthesis : The compound is synthesized through chloromethylation followed by esterification processes, yielding high purity suitable for biological testing .

- Biological Testing : Experimental investigations have confirmed its antimicrobial and insecticidal effectiveness, along with promising anti-inflammatory effects. For example, one study demonstrated significant inhibition against Candida albicans, indicating potential therapeutic applications in antifungal treatments .

属性

IUPAC Name |

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOBUQJQZHZTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567768 | |

| Record name | Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137487-60-6 | |

| Record name | Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。